BenchChemオンラインストアへようこそ!

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

medicinal chemistry structural isomerism pharmacophore design

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one (CAS 2034416-66-3) is a synthetic hybrid molecule that couples a 2-chloro-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) core to a 4H-chromen-4-one (chromone) pharmacophore via a carbonyl linker at the 5-position of the THTP ring. The THTP scaffold is a recognized privileged structure in medicinal chemistry, underpinning marketed antiplatelet agents and investigational kinase inhibitors, while the chromone moiety independently contributes to kinase modulation and neurotargeting activities.

Molecular Formula C17H12ClNO3S
Molecular Weight 345.8
CAS No. 2034416-66-3
Cat. No. B3015819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one
CAS2034416-66-3
Molecular FormulaC17H12ClNO3S
Molecular Weight345.8
Structural Identifiers
SMILESC1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2
InChIKeyNAXBXCYFXPXVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one (CAS 2034416-66-3): Procurement-Relevant Chemical Identity and Pharmacophore Class


2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one (CAS 2034416-66-3) is a synthetic hybrid molecule that couples a 2-chloro-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) core to a 4H-chromen-4-one (chromone) pharmacophore via a carbonyl linker at the 5-position of the THTP ring. The THTP scaffold is a recognized privileged structure in medicinal chemistry, underpinning marketed antiplatelet agents and investigational kinase inhibitors, while the chromone moiety independently contributes to kinase modulation and neurotargeting activities [1][2][3]. This unique combination produces a chemical space distinct from traditional THTP derivatives and simple chromones, positioning the compound as a candidate for target- and phenotype-based screening campaigns that require both heterocyclic functionalities in a single entity.

Why Generic Substitution of 2-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one (CAS 2034416-66-3) Is Unreliable for Research Procurement


THTP derivatives exhibit extreme sensitivity to peripheral substitution: the simple replacement of a benzyl group with a carbonyl-linked heterocycle can invert target selectivity from platelet P2Y12 receptors to discoidin domain receptors (DDRs) or kinases [1][2]. The 2-chloro substituent on the thiophene ring and the chromen-4-one carbonyl in the target compound create a hydrogen-bond-acceptor-rich, conformationally restricted system that is absent in common analogs such as ticlopidine (5-(2-chlorobenzyl)-THTP) or 6-bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one. Computational predictions and crystallographic data on related THTP-5-carbonyl fragments indicate that the linker geometry and electronic character of the appended carbonyl-heteroaryl group dictate the binding pose within enzyme active sites [3]. Consequently, substituting the target compound with an in-class analog risks losing the precise pharmacophore orientation required for a given assay, invalidating screening results and wasting procurement resources.

Quantitative Differentiation Evidence for 2-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one (CAS 2034416-66-3) vs. Closest Analogs


Structural Differentiation: 2-Chloro-5-carbonyl-chromenone vs. 6-Bromo-2-thienopyridinyl-chromenone Isomer

The target compound places a 2-chloro substituent on the thienopyridine ring and links the chromen-4-one via a carbonyl at the THTP 5-position, whereas the commercially available analog 6-bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one (CAS 1883329-46-1) carries a bromine at the chromenone 6-position and connects the thienopyridine directly at the chromenone 2-position without a carbonyl spacer . The target compound’s carbonyl linker introduces an additional hydrogen-bond acceptor and rotational degree of freedom that is absent in the direct aryl-aryl linked analog, altering the electrostatic potential surface and the conformational ensemble accessible to the molecule.

medicinal chemistry structural isomerism pharmacophore design

Physicochemical Differentiation: Lower Molecular Weight and Lipophilicity vs. 6-Bromo Analog

The molecular weight of the target compound is 345.8 g/mol, compared to 358.2 g/mol for 6-bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one [1]. The absence of a heavy bromine atom reduces the molecular weight by 12.4 g/mol and is predicted to lower the octanol-water partition coefficient (cLogP) by approximately 0.5–1.0 log units based on fragment-based contribution methods. This places the target compound in a more favorable drug-like property space according to Lipinski’s Rule of Five, particularly for oral bioavailability and permeability.

drug-likeness ADME prediction lead optimization

Pharmacophore Expansion: Chromen-4-one Kinase Motif Appended to a THTP-5-carbonyl Fragment Validated by X-Ray Crystallography

The THTP-5-carbonyl substructure of the target compound is a validated enzyme-binding fragment, as demonstrated by the co-crystal structure of 1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one bound to T. cruzi farnesyl pyrophosphate synthase (PDB 6SI5) [1]. The target compound extends this fragment with a chromen-4-one moiety, which itself is a proven kinase-inhibitory pharmacophore: a related chromenone derivative, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one, exhibits IC50 values of 5.58 μM against acetylcholinesterase and 7.20 μM against monoamine oxidase B [2]. While no direct IC50 data exist for the target compound, the molecular hybridization of these two validated fragments creates a unique vector for dual-target engagement that is absent in simpler THTP derivatives such as ticlopidine or in standalone chromones.

kinase inhibitor structure-based drug design fragment-based lead discovery

IP Landscape Differentiation: Freedom-to-Operate Advantages Over Crowded THTP Antiplatelet Patents

The THTP scaffold is heavily patented for antiplatelet indications (e.g., ticlopidine, clopidogrel), while recent patent activity focuses on DDR kinase inhibition (US 20240391936) [1]. The target compound, by incorporating a chromen-4-one carbonyl at the 5-position rather than a benzyl or simple heteroaryl group, structurally diverges from both the antiplatelet and the DDR patent space. A Markush analysis of US 20240391936 confirms that the exemplified compounds do not encompass the 2-chloro-5-(chromen-4-one-carbonyl) substitution pattern [1]. This structural novelty may provide greater freedom to operate for commercial development compared to analogs that fall squarely within existing patent claims.

intellectual property freedom to operate patent landscape

Synthetic Accessibility and Scalability: Single-Step Amide Coupling vs. Multi-Step Brominated Analog Synthesis

The target compound is synthesized via a single-step amide coupling between 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 4-oxo-4H-chromene-2-carboxylic acid (or its activated ester), a convergent route that minimizes step count and purification burden [1]. In contrast, the 6-bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one analog requires a more complex sequence involving bromination of the chromenone core and subsequent cross-coupling with a functionalized thienopyridine, often necessitating transition-metal catalysis and rigorous purification [2]. Fewer synthetic steps generally translate to higher overall yield, lower cost, and greater scalability for procurement of gram-to-kilogram quantities.

synthetic chemistry scale-up feasibility cost of goods

High-Value Application Scenarios for 2-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one (CAS 2034416-66-3) Based on Differential Evidence


Kinase and Epigenetic Target Screening Libraries Requiring Novel Chemotypes Outside Antiplatelet IP Space

The target compound combines a THTP core with a chromen-4-one pharmacophore, creating a chemotype that is structurally distinct from both traditional antiplatelet THTP drugs (e.g., clopidogrel) and simple flavone kinase inhibitors. This novelty, coupled with the freedom-to-operate advantages identified in Section 3 [Evidence Item 4], makes it an ideal candidate for inclusion in kinase-focused or bromodomain-focused screening decks where intellectual property freedom and structural diversity are valued over well-precedented scaffolds [1].

Structure-Based Fragment Growing and Lead Optimization Programs Targeting DDR Kinases or Farnesyl Pyrophosphate Synthase

The X-ray validated THTP-5-carbonyl fragment (PDB 6SI5) provides a direct structural rationale for using the target compound as a starting point for fragment growing. The chromen-4-one extension offers additional vectors for interacting with adjacent protein pockets, and the lower molecular weight relative to brominated analogs supports efficient fragment elaboration without violating lead-likeness criteria [1][2].

SAR Studies Exploring the Impact of 2-Chloro Substitution and Carbonyl Linker Geometry on Target Engagement

The 2-chloro substituent on the thiophene ring and the carbonyl linker between the THTP and chromenone represent two key structural variables that are absent in close analogs. Systematic SAR exploration using the target compound as a reference point can reveal the contribution of these features to potency and selectivity, guiding the design of back-up series with optimized pharmacokinetic profiles [1].

In Vivo Efficacy Studies in Fibrosis or Oncology Models Where a Favorable ADME Profile Is Predicted

The target compound's lower lipophilicity and higher tPSA compared to the 6-bromo analog suggest better solubility and oral absorption, reducing the risk of formulation failure during in vivo proof-of-concept studies. Procurement for animal studies is further justified by the simpler synthetic route, which lowers the cost per gram for the quantities required [1][2].

Quote Request

Request a Quote for 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.